tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate
Overview
Description
Tert-butyl carbamate is a type of carbamate ester. It’s used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular formula of tert-butyl carbamate is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
Tert-butyl carbamate appears as white to pale yellow or pale pink crystals or powder . It has a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
-
Adsorption and Oxidation Combined Processes on Methyl tert-butyl Ether Removal
- Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority .
- Methods : The mechanism and application of adsorption and oxidation combined process are used to remove methyl tert-butyl ether . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .
- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
-
Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis
- Application : Tert-Butyl Nitrite (TBN) holds a prominent and great potential in organic synthesis due to its unique structural feature and wide application .
- Methods : The applications of TBN in areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as source of oxygen and nitrogen .
- Results : The mechanisms of these transformations are briefly described in the review .
properties
IUPAC Name |
tert-butyl N-[4-(2-iodoethenyl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8-11H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWPUWTPSAQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.